Superior A3 Affinity Differentiates MRS1177 from First-Generation Scaffold CGS15943
MRS1177 exhibits a Ki of 3.03 ± 1.73 nM at the human A3 receptor, which represents a 4.6-fold improvement in binding affinity compared to the parent scaffold compound CGS15943 (Ki = 13.8 ± 2.4 nM) [1]. This enhanced potency is achieved through specific structural modification (COPh substitution at R1) while maintaining a favorable selectivity window.
| Evidence Dimension | Binding Affinity (Ki) at human A3 receptor |
|---|---|
| Target Compound Data | 3.03 ± 1.73 nM |
| Comparator Or Baseline | CGS15943: 13.8 ± 2.4 nM |
| Quantified Difference | 4.6-fold improvement (lower Ki indicates higher affinity) |
| Conditions | Radioligand displacement binding assay using [125I]AB-MECA in HEK293 cells expressing human A3 receptor [1] |
Why This Matters
This significant affinity improvement reduces the compound concentration required for effective receptor blockade, minimizing potential off-target interactions in complex biological systems.
- [1] Kim, Y. C., Ji, X. D., & Jacobson, K. A. (1996). Derivatives of the triazoloquinazoline adenosine antagonist (CGS15943) are selective for the human A3 receptor subtype. Journal of Medicinal Chemistry, 39(21), 4142–4148. View Source
